molecular formula C8H11NO2S B13300352 2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid

2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid

Cat. No.: B13300352
M. Wt: 185.25 g/mol
InChI Key: RQWJGOAEJAYWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles. These intermediates can then be further modified to produce the desired compound . The reaction conditions often include the use of catalysts such as silica-supported tungstosilisic acid and can be carried out under conventional heating or ultrasonic irradiation techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can act as an agonist or antagonist to specific receptors, modulate enzyme activities, and influence biochemical pathways. For example, it can act as a peroxisome proliferator-activated receptor agonist, playing a role in regulating inflammation and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to act as a peroxisome proliferator-activated receptor agonist sets it apart from other thiazole derivatives .

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

2-methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C8H11NO2S/c1-5-9-6(4-12-5)8(2,3)7(10)11/h4H,1-3H3,(H,10,11)

InChI Key

RQWJGOAEJAYWGY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(C)(C)C(=O)O

Origin of Product

United States

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